![molecular formula C11H14ClNO2 B1366104 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide CAS No. 50911-71-2](/img/structure/B1366104.png)

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

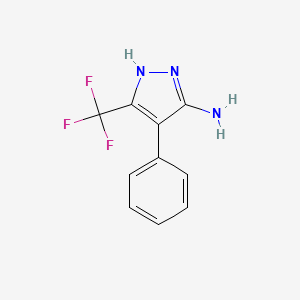

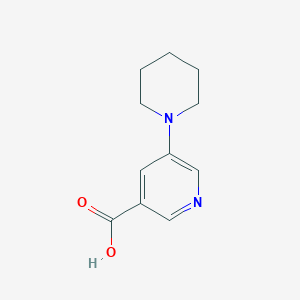

“2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is an aromatic amide . It is functionally related to a chloroacetic acid .

Synthesis Analysis

The synthesis of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline .

Molecular Structure Analysis

The molecular formula of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is 227.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide: is utilized in medicinal chemistry for the synthesis of new pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a versatile precursor in drug development . Researchers leverage its reactivity to create novel therapeutic agents with potential efficacy against a range of diseases.

Pharmacology: Biological Activity Studies

In pharmacological research, this compound is studied for its biological activities. It serves as a base molecule for derivatives that are evaluated for their therapeutic potential, including anti-inflammatory, analgesic, and antipyretic properties .

Organic Chemistry: Reaction Mechanism Exploration

The compound’s unique structure is of interest in organic chemistry, where it’s used to study reaction mechanisms. Scientists explore how its chloro and phenoxy groups react under different conditions, contributing to a deeper understanding of organic synthesis processes .

Biochemistry: Enzyme Interaction Analysis

Biochemists investigate 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide for its interactions with enzymes. It can act as an inhibitor or activator for certain enzymes, providing insights into enzyme function and regulation .

Material Science: Functional Material Creation

In material science, this compound is a candidate for creating functional materials. Its molecular structure can be tailored to produce materials with specific properties, such as conductivity or reactivity .

Computational Chemistry: Molecular Modeling

Computational chemists use 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in molecular modeling studies. Its structure is modeled to predict reactivity, stability, and interactions with other molecules, aiding in the design of new compounds .

Analytical Chemistry: Standard Development

This compound is also important in analytical chemistry, where it may be used as a standard or reference compound in various analytical techniques to calibrate instruments or validate methods .

Chemical Education: Teaching and Demonstration

Lastly, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide finds application in chemical education. It’s used to demonstrate synthetic techniques and chemical principles to students, enriching their learning experience .

Future Directions

properties

IUPAC Name |

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVOISOLKFAYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406984 |

Source

|

| Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

CAS RN |

50911-71-2 |

Source

|

| Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1366026.png)

![2-Amino-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366040.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366041.png)